![molecular formula C7H16Cl2N2 B1381830 Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride CAS No. 1818847-46-9](/img/structure/B1381830.png)

Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

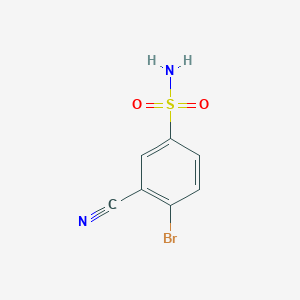

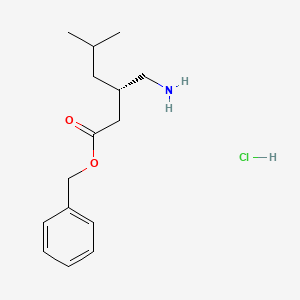

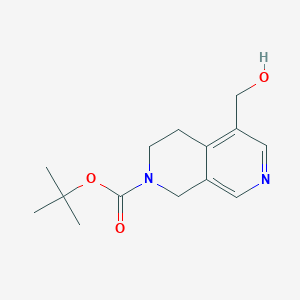

“Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride” is a chemical compound with the molecular formula C7H14N2.2ClH . It is a solid substance and has a molecular weight of 199.12 .

Synthesis Analysis

The synthesis of a similar compound, a bicycloheptane skeleton with two oxy-functionalized bridgehead carbons, involves an intermolecular Diels–Alder reaction . Another synthetic method involves an epimerization–lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters .Molecular Structure Analysis

The InChI code for “Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride” is 1S/C7H14N2.2ClH/c8-6-1-2-7(9,5-6)4-3-6;;/h1-5,8-9H2;2*1H . This indicates the presence of a bicyclic structure with two nitrogen atoms and two chloride ions.Aplicaciones Científicas De Investigación

Synthesis of Polyimides : Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride is used in the synthesis of fully alicyclic polyimides. These polyimides, synthesized from alicyclic diamines and cycloaliphatic dianhydrides, are notable for their solubility in organic polar solvents and their ability to form free-standing films after curing (Matsumoto, 2001).

Chemical Synthesis and Reactions : It plays a role in the synthesis and study of various chemical structures. For example, it's used in generating bicyclo[4.1.0]hept-1,6-ene, which undergoes various reactions to form different chemical compounds (Billups et al., 1996).

Cancer Research : Although this application might border on drug usage, it's worth noting that derivatives of bicyclo[2.2.1]heptane, such as 1,4-bis(2'-chloroethyl)-1,4-diazabicyclo[2.2.1]heptane dihydrogen dimaleate, have shown remarkable antineoplastic activity in various cancer models (Pettit et al., 1979).

Organic Synthesis Studies : It is used in the study of the synthesis of bicyclic diones and thiones, providing insights into the reactivity and properties of these compounds (Werstiuk et al., 1992).

Development of Nucleoside Analogues : Bicyclo[2.2.1]heptane derivatives are used in the development of novel nucleoside analogues, which are tested for their cytostatic and antiviral activities (Sala et al., 2009).

Safety And Hazards

“Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride” has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P233, P260, P261, P264, P270, P271, P280, P301, P301, P302, P304, P305, P312, P313, P321, P330, P332, P337, P338, P340, P351, P352, P362, P403, P405 .

Propiedades

IUPAC Name |

bicyclo[2.2.1]heptane-1,4-diamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2.2ClH/c8-6-1-2-7(9,5-6)4-3-6;;/h1-5,8-9H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUDLRYJIDRCXEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1(C2)N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-Diaza-spiro[3.4]octane-5-carboxylic acid tert-butyl ester oxalate](/img/structure/B1381750.png)

![5-(tert-Butoxycarbonyl)octahydrofuro[3,2-c]pyridine-7-carboxylic acid](/img/structure/B1381752.png)

![5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1381754.png)

![4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole](/img/structure/B1381757.png)